3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVCOJMZKUACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234951 | |
| Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-90-0 | |
| Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide
NBS-mediated bromination under radical conditions achieves high regioselectivity at the 3-position. A representative protocol from patent WO2015144799A1 involves refluxing the parent compound with NBS (1.1 eq) in dichloromethane (DCM) under nitrogen, catalyzed by azobisisobutyronitrile (AIBN, 0.1 eq). The reaction typically completes within 6–8 hours, yielding 78–85% pure product after column chromatography.
Mechanistic Insight :
AIBN generates bromine radicals via homolytic cleavage of NBS, initiating a chain reaction. The electron-rich pyrazole ring directs electrophilic bromination to the 3-position, stabilized by resonance with the adjacent nitrogen.
Table 1: Optimization of NBS-Based Bromination
| Parameter | Condition Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, AcCN | DCM | Maximizes solubility of NBS |
| Temperature (°C) | 25–80 | 40 | Balances reaction rate and side reactions |
| NBS Equivalents | 1.0–1.5 | 1.1 | Minimizes dibromination |
| Catalyst Loading | 0.05–0.2 eq AIBN | 0.1 eq | Ensures radical initiation without over-decomposition |
Electrophilic Bromination Using Molecular Bromine
While less common due to handling challenges, direct Br₂ bromination in acetic acid at 0–5°C achieves comparable yields (72–75%). This method requires strict stoichiometric control to prevent dibromination, with quenching via sodium thiosulfate.
Advantages :
Limitations :
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Poor regioselectivity (≤85% 3-bromo product)
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Corrosive and hazardous reagents
Cyclization Strategies for Core Assembly
Alternative routes construct the pyrazolo[1,5-a]pyrazine ring system with pre-installed bromine.
[3+2] Cycloaddition of Bromopyrazole Derivatives
Reaction of 3-bromo-1H-pyrazole-5-carboxylates with ethylene diamine under acidic conditions forms the tetrahydropyrazine ring. A 2024 study reported 68% yield using p-toluenesulfonic acid (PTSA) in toluene at 110°C.
Key Steps :
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (2nd generation) enables RCM of diene precursors bearing bromine substituents. For example, treating N-allyl-3-bromo-pyrazole derivatives with 5 mol% catalyst in DCM at 40°C achieves 63% yield.
Advantages :
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Atom-economic pathway
-
Tolerance of diverse functional groups
Challenges :
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High catalyst cost
-
Sensitivity to oxygen and moisture
Catalytic Systems and Yield Optimization
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
Palladium(II) acetate facilitates Suzuki-Miyaura coupling between pyrazolo[1,5-a]pyrazine boronic esters and bromobenzene derivatives. While primarily used for aryl bromination, this method offers potential for regioselective aliphatic bromination under modified conditions.
Table 2: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| NBS Bromination | 85 | 98 | High | $$$ |
| Br₂ Bromination | 75 | 95 | Moderate | $ |
| [3+2] Cycloaddition | 68 | 90 | Low | $$ |
| RCM | 63 | 88 | Moderate | $$$$ |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrazine ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazolo[1,5-a]pyrazine ring.
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a core structure in the development of antiviral agents, particularly against hepatitis B virus (HBV).
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as an antiviral agent, it acts as a core protein allosteric modulator (CpAM) that inhibits the replication of HBV by binding to the viral core protein and preventing its proper assembly . This disruption of the viral life cycle reduces the viral load in infected cells .
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives
- 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : The bromine at the 2-position alters electronic distribution and steric accessibility compared to the 3-bromo isomer. This positional difference may impact binding to biological targets, as seen in other THPP-based inhibitors where substituent placement dictates selectivity .
- The hydrochloride salt improves solubility but increases molecular weight (238.51 g/mol vs. ~212.02 g/mol for the target compound) .
Functional Group Variations
- 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability compared to bromine. This compound (C7H8F3N3, 191.16 g/mol) is used in medicinal chemistry for its improved pharmacokinetic properties .
- Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) : The ester and carbonyl groups introduce polarity, affecting solubility and reactivity. Synthesized in 65% yield, this derivative demonstrates the versatility of THPP scaffolds for functionalization .
Antiviral Agents
- THPP Derivatives (e.g., Compound 45): 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives inhibit hepatitis B virus (HBV) core protein allosteric modulators (CpAMs). Bromine substitution at the 3-position may enhance target engagement through halogen bonding .
Enzyme Inhibitors
- ATR Inhibitors : Tetrahydropyrazolo[1,5-a]pyrazines with optimized substituents (e.g., bulky groups at the 3-position) exhibit potent inhibition of Ataxia-Telangiectasia and Rad3-related (ATR) kinase. Cocrystal structures with PI3Kα mutants guided medicinal chemistry efforts to improve selectivity .
- Btk Inhibitors (Zanubrutinib): Though based on a pyrimidine core, zanubrutinib (a tetrahydropyrazolo[1,5-a]pyrimidine) shares structural motifs with THPP derivatives. The 4-phenoxyphenyl substituent and acryloylpiperidine chain are critical for covalent binding to Bruton’s tyrosine kinase (Btk) .
Fluorescent Probes
- Bromine substitution in THPP derivatives could similarly influence photophysical properties for bioimaging applications .
Key Research Findings
Regiocontrolled Synthesis : THPP derivatives are synthesized via sequential alkylation, formylation, and cyclization, enabling precise substitution patterns critical for biological activity .
Halogen Bonding : Bromine at the 3-position may enhance target binding in antiviral compounds, as seen in HBV CpAMs .
Selectivity in Kinase Inhibition : Substituent bulk and placement (e.g., 3-position) in THPP derivatives reduce off-target effects in ATR inhibitors .
Biological Activity
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1263378-90-0
- Molecular Formula : C6H8BrN3
- Molecular Weight : 202.05 g/mol
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo derivatives. For instance:
- Case Study 1 : A study demonstrated that related pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. The MTT assay indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
- Mechanism of Action : The anticancer effects are hypothesized to involve the modulation of cellular signaling pathways associated with apoptosis and autophagy. In particular, compounds similar to this compound have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Antimicrobial Activity
Research on other pyrazolo derivatives has revealed promising antimicrobial properties:
- Case Study 2 : A compound structurally related to this compound demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is thought to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Data Table: Biological Activities of Related Compounds
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : Induces apoptosis via the intrinsic pathway by activating caspases like caspase 3 and caspase 9.
- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
Methodological Answer:
The synthesis typically involves bromination at position 3 of the pyrazolo[1,5-a]pyrazine core. For example, iodination or bromination reactions using reagents like N-iodosuccinimide (NIS) in anhydrous MeCN under reflux conditions (4 hours) yield halogenated derivatives with >80% efficiency . Characterization relies on 1H/13C NMR to confirm substitution patterns (e.g., δ = 8.91 ppm for H-7 in brominated derivatives) and elemental analysis (e.g., C, H, N percentages matching calculated values within ±0.2%) . Mass spectrometry (MS) and IR spectroscopy (e.g., C=O stretches at 1680–1725 cm⁻¹) further validate structural integrity .
Advanced: How can competing reaction pathways during bromination be minimized?
Methodological Answer:
Competing pathways (e.g., over-halogenation or ring-opening) are controlled by optimizing reaction stoichiometry, temperature, and solvent polarity. For instance, using anhydrous MeCN at reflux (4 hours) with a 1:1 molar ratio of NIS to substrate ensures regioselective bromination at position 3 . Monitoring via TLC and quenching the reaction at 80–90% completion prevents byproduct formation. Post-reaction purification through recrystallization (e.g., hexane or pentane) isolates the desired product with >95% purity .
Basic: What techniques confirm the crystal structure of brominated derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (e.g., space group, unit cell parameters) and refinement metrics (R-factor < 0.05) resolve atomic positions and bond angles. For example, compound 3a (C13H11N5O) was analyzed to confirm the tetrahydropyrazine ring geometry and bromine placement . Supporting data from NMR and elemental analysis cross-validate the structural assignment .
Advanced: What strategies enable regioselective functionalization at position 7?
Methodological Answer:
Position 7 is activated for nucleophilic substitution via formylation or aminomethylation . For instance, reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine at 90°C introduces a dimethylaminomethyl group at position 7 with 71–93% yield . Steric hindrance from substituents at position 3 (e.g., bromine) directs reactivity to position 7. Solvent polarity (e.g., benzene vs. MeCN) and reaction duration (20 hours vs. 30 minutes) further tune selectivity .
Basic: How do researchers resolve discrepancies in elemental analysis data?
Methodological Answer:
Discrepancies between calculated and found values (e.g., C: 61.65% vs. 61.78%) arise from residual solvents or hygroscopicity. Drying samples under high vacuum (0.1 mmHg, 24 hours) and using Karl Fischer titration to measure water content improve accuracy. Triplicate measurements and calibration against certified standards (e.g., NIST reference materials) reduce systematic errors .
Advanced: What mechanistic insights explain bromination regioselectivity?
Methodological Answer:
Bromination at position 3 is driven by electronic effects (electron-deficient aromatic rings favor electrophilic substitution) and steric factors (bulky substituents at adjacent positions hinder alternative sites). Computational studies (DFT calculations) show lower activation energy for bromination at position 3 due to resonance stabilization of the intermediate carbocation . Experimental validation via Hammett plots (correlating substituent σ-values with reaction rates) further supports this mechanism .
Basic: What are best practices for storing brominated derivatives?
Methodological Answer:
Store derivatives in air-tight, amber vials under inert gas (N2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic bromides may hydrolyze) and light (UV-sensitive intermediates). For example, 3-bromo derivatives stored in pentane at –10°C retain >90% purity for 6 months .
Advanced: How does bromination impact bioactivity in medicinal chemistry?
Methodological Answer:
Bromine enhances lipophilicity (logP increases by ~0.5 units) and binding affinity via halogen bonding with protein targets (e.g., kinase ATP pockets). In pyrazolo[1,5-a]pyrazine derivatives, bromination at position 3 improves IC50 values by 10-fold in kinase inhibition assays compared to non-halogenated analogs. Molecular docking studies validate these interactions, showing bromine forming contacts with hydrophobic residues .
Basic: How do MS and IR complement NMR in characterization?
Methodological Answer:
- MS : Confirms molecular weight (e.g., [M+H]+ at m/z 359 for C6H2BrClIN3) and detects isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br doublet) .
- IR : Identifies functional groups (e.g., NH stretches at 3346 cm⁻¹ in aminal derivatives) and monitors reaction completion (disappearance of starting material peaks) .
- NMR : Assigns proton environments (e.g., H-6 and H-7 coupling constants, J = 4.8 Hz) .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
Scaling up requires addressing exothermic reactions (use jacketed reactors for temperature control) and purification bottlenecks (switch from column chromatography to recrystallization or fractional distillation). For example, replacing Et2O with pentane reduces solvent volume by 50% during recrystallization of 3-bromo derivatives . Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time, ensuring batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
